molecular formula C10H11FN4O2S2 B15052864 N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Cat. No.: B15052864
M. Wt: 302.4 g/mol
InChI Key: BPRQZZQEFUZVFG-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, while the methanesulfonamide moiety may enhance the compound’s solubility and bioavailability. Specific pathways involved in its mechanism of action depend on the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)methanesulfonamide
  • N-[(4-fluorophenyl)methyl]methanesulfonamide
  • METHANESULFONAMIDE,N- [4- (4-FLUOROPHENYL)-6- (1-METHYLETHYL)-5- [ (1E)-3-OXO-1-PROPEN-1-YL]-2-PYRIMIDINYL]-N-METHYL-

Uniqueness

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H11FN4O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C10H11FN4O2S2/c1-19(16,17)12-6-9-13-14-10(18)15(9)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)

InChI Key

BPRQZZQEFUZVFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=NNC(=S)N1C2=CC=C(C=C2)F

Origin of Product

United States

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